molecular formula C9H6O2 B1367192 2-Ethynylbenzoic acid CAS No. 33578-00-6

2-Ethynylbenzoic acid

Cat. No. B1367192
CAS RN: 33578-00-6
M. Wt: 146.14 g/mol
InChI Key: IOSGANIYBODQTB-UHFFFAOYSA-N
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Description

2-Ethynylbenzoic acid is a chemical compound with the molecular formula C9H6O2 . It has an average mass of 146.143 Da and a monoisotopic mass of 146.036774 Da .


Synthesis Analysis

The synthesis of 2-Ethynylbenzoic acid involves a process called iodolactonization of 2-alkynylbenzoic acids . This process is carried out at 100 °C in ionic liquids as unconventional solvents and with molecular iodine as the iodine source . The regiochemical outcome of this process is strongly dependent on the nature of the ionic liquid medium .


Molecular Structure Analysis

The molecular structure of 2-Ethynylbenzoic acid consists of 9 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.2±0.1 g/cm3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Ethynylbenzoic acid are quite complex. One study discusses the iodolactonization of 2-alkynylbenzoic acids, which is a key step in the synthesis of 2-Ethynylbenzoic acid . This reaction is carried out in ionic liquids and involves the use of molecular iodine .


Physical And Chemical Properties Analysis

2-Ethynylbenzoic acid has a boiling point of 282.1±23.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 55.0±3.0 kJ/mol, and it has a flash point of 128.4±17.3 °C . The compound’s index of refraction is 1.592 .

Safety and Hazards

While specific safety and hazard information for 2-Ethynylbenzoic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-ethynylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSGANIYBODQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506937
Record name 2-Ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylbenzoic acid

CAS RN

33578-00-6
Record name 2-Ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic applications of 2-ethynylbenzoic acid highlighted in recent research?

A1: 2-Ethynylbenzoic acid serves as a versatile building block for synthesizing various heterocyclic compounds. Two prominent reactions utilizing this molecule are:

  • Iodolactonization: Depending on the reaction conditions, specifically the ionic liquid employed, 2-ethynylbenzoic acid can undergo either 5-exo-dig or 6-endo-dig cyclization in the presence of iodine. This reaction yields either (E)-3-(iodomethylene)isobenzofuran-1(3H)-ones or 4-iodo-1H-isochromen-1-ones, respectively [].
  • Gold(I)-catalyzed Cascade Reactions: 2-Ethynylbenzoic acid reacts with substituted tryptamines in the presence of a gold(I) catalyst to construct tryptamine-fused polycyclic scaffolds. This cascade reaction involves the formation of one C-C bond and two C-N bonds, showcasing the molecule's potential for complex molecule synthesis [].

Q2: How does the choice of ionic liquid influence the iodolactonization of 2-ethynylbenzoic acid?

A: [] demonstrated that the ionic liquid used significantly impacts the regioselectivity of the iodolactonization reaction. When N-ethyl-N-methylmorpholinium dicyanamide (Mor1,2N(CN)2) is used as the solvent, the reaction favors the anti-5-exo-dig cyclization pathway, producing (E)-3-(iodomethylene)isobenzofuran-1(3H)-ones. Conversely, using 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) promotes the 6-endo-dig cyclization mode, yielding 4-iodo-1H-isochromen-1-ones. This difference in selectivity is likely due to the varying interactions between the ionic liquid, the starting material, and the reaction intermediates, highlighting the importance of solvent selection in controlling reaction outcomes.

Q3: Can computational chemistry provide further insights into the reactivity of 2-ethynylbenzoic acid?

A: While the provided abstracts don't delve into specific computational details, Density Functional Theory (DFT) calculations were performed in [] to understand the influence of ionic liquids on the iodolactonization mechanism. Such calculations likely provided insights into the transition state energies and intermediates involved in both 5-exo-dig and 6-endo-dig pathways, explaining the observed regioselectivity. Further computational studies could explore the reactivity of 2-ethynylbenzoic acid in other reactions, predict optimal reaction conditions, and guide the design of novel transformations.

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